molecular formula C16H12O3 B2930110 (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one CAS No. 904501-03-7

(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2930110
CAS No.: 904501-03-7
M. Wt: 252.269
InChI Key: IVERTRYIRDWYOU-ZSOIEALJSA-N
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Description

(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a high-purity chemical compound offered for research and development purposes. This benzofuran-3-one derivative features a Z-configured exocyclic alkene and a hydroxy group at the 6-position, which is characteristic of compounds studied for their potential antioxidant and stabilizer properties . Compounds within this structural class are investigated for their ability to act as stabilizers against oxidative degradation and photodegradation in various systems, making them of interest in materials science . The molecular framework is closely related to other documented benzylidene-substituted benzofuranones, which are valuable intermediates and target molecules in organic synthesis and medicinal chemistry research . As with many specialized research chemicals, this product is intended for use by qualified laboratory professionals. This product is labeled with the required safety information, including hazard codes (e.g., Xi) and handling precautions to ensure safe laboratory practices . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-7-12(17)9-13-15(10)16(18)14(19-13)8-11-5-3-2-4-6-11/h2-9,17H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVERTRYIRDWYOU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone System

The exocyclic double bond (C2–C1') and ketone group at position 3 enable conjugation-driven reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeMechanism Highlights
Michael Addition Nucleophiles (e.g., amines, thiols) in polar solvents (ethanol, DMF) at 25–80°CAdducts at Cβ of the α,β-unsaturated systemNucleophilic attack at the β-carbon, followed by ketone tautomerization
Cycloaddition Dienophiles (e.g., maleic anhydride) under thermal or Lewis acid catalysis Six-membered cyclic adductsDiels-Alder-like [4+2] cycloaddition involving the dienophilic double bond
Reduction NaBH4, H2/Pd-C, or LiAlH4 in THF/MeOHSaturated 2,3-dihydrobenzofuran-3-ol derivativesSelective reduction of the α,β-unsaturated ketone to a secondary alcohol

Transformations Involving the Phenolic Hydroxy Group

The 6-hydroxy group participates in electrophilic and protecting-group chemistry:

Reaction TypeConditions/ReagentsProduct/OutcomeKey Observations
Etherification Alkyl halides (R-X) with K2CO3 in acetone 6-O-alkyl derivativesSteric hindrance from the methyl group at C4 may limit reaction rates
Acylation Acetic anhydride/pyridine or acyl chlorides6-O-acetylated analogsEnhanced solubility in apolar solvents post-acylation
Oxidation DDQ or MnO2 in CH2Cl2 Potential quinone formationLimited by electron-withdrawing effects of the ketone

Reactivity of the Phenylmethylidene Substituent

The Z-configured benzylidene group undergoes stereospecific and electronic modifications:

Reaction TypeConditions/ReagentsProduct/OutcomeNotes
Electrophilic Aromatic Substitution HNO3/H2SO4 or Br2/FeBr3Nitro- or bromo-substituted aryl ringsMeta-directing effects dominate due to ketone conjugation
Hydrogenation H2/Pd-C in EtOAc Dihydroaurone analogsPartial saturation of the aryl ring observed in analogs
Isomerization Acidic (HCl) or basic (NaOH) conditions Potential E-isomer formationZ→E isomerization reversible under UV light

Methyl Group Functionalization at C4

The 4-methyl group exhibits limited reactivity but can undergo radical or oxidative processes:

Reaction TypeConditions/ReagentsProduct/OutcomeMechanistic Pathway
Oxidation KMnO4/H2SO4 or CrO34-Carboxylic acid derivativesOveroxidation risks require controlled conditions
Halogenation NBS/benzoyl peroxide (radical initiator) 4-Bromomethyl analogsRadical abstraction followed by halogen trapping

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the benzofuran core undergoes degradation or rearrangement:

Reaction TypeConditions/ReagentsProduct/OutcomeEvidence from Analogs
Acid-Catalyzed Hydrolysis Conc. HCl refluxFragmented phenolic and cinnamic acid derivativesObserved in related 1-benzofuran-3-ones
Base-Mediated Ring Contraction NaOH/EtOH, Δ Cyclopentenone derivativesAurone-to-coumarin rearrangements inferred

Scientific Research Applications

(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substitution at the Benzylidene Position

  • (2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one ():

  • The 2,4-dichlorophenyl group introduces electron-withdrawing Cl atoms, increasing electrophilicity at the benzylidene moiety. This enhances reactivity in nucleophilic additions compared to the phenyl group in the target compound.
  • (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one ():
  • Molecular weight: 252.27 g/mol (identical to the target compound).
  • Impact: Slightly improved solubility in non-polar solvents compared to the unsubstituted phenyl analog .

Variations in Hydroxyl and Alkyl Substituents

  • Hispidol [(2Z)-6-hydroxy-2-((4-hydroxyphenyl)methylene)-2,3-dihydrobenzofuran-3-one] ():

  • A 4′-hydroxyl group replaces the 4-methyl group, enhancing hydrogen-bonding capacity and aqueous solubility (calculated logP: ~2.1 vs. ~2.8 for the target compound).
  • (2Z)-6-Hydroxy-2-(3-fluorobenzylidene)-1-benzofuran-3(2H)-one ():
  • Molecular weight: 310.3 g/mol (higher due to fluorine and methallyloxy groups).
  • Impact: Reduced metabolic stability compared to non-halogenated analogs .

Complex Derivatives with Additional Functionalization

  • Hispidol 6-glucoside ():

  • A glucoside group at C6 increases molecular weight (454.4 g/mol) and polar surface area (PSA: ~120 Ų), drastically improving water solubility but reducing blood-brain barrier penetration.
  • Bioactivity : Used in plant defense mechanisms; less drug-like due to high PSA .
    • Dibenzoate and Thiazepine-Fused Analogs ():
  • Pyridothiazepine-fused derivatives (e.g., compounds 4a-c ) exhibit ring contraction products with heterocyclic diversity. These structures show enhanced antibacterial activity (MIC: 2–8 μg/mL against S. aureus) but lower synthetic accessibility (SAS > 5) .
Physicochemical and Pharmacokinetic Properties
Compound logP Molecular Weight (g/mol) PSA (Ų) Solubility (mg/mL) Bioavailability Score
Target Compound ~2.8 252.27 50.6 0.15 (PBS) 0.55
Hispidol (6,4′-dihydroxyaurone) ~2.1 254.24 70.7 0.45 (PBS) 0.56
2,4-Dichloro Analog () ~3.5 321.15 50.6 0.08 (PBS) 0.45
Hispidol 6-glucoside () ~0.8 454.4 120.1 1.2 (Water) 0.30

Key Observations :

  • The target compound’s 4-methyl group balances moderate lipophilicity (logP ~2.8) and bioavailability (0.55), favorable for oral administration.
  • Hydroxyl-rich analogs (e.g., Hispidol) exhibit higher solubility but may suffer from rapid Phase II metabolism.
  • Halogenated derivatives prioritize target affinity over solubility, limiting their use in aqueous formulations .

Biological Activity

The compound (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule belonging to the class of chromanones. Its structure includes a benzofuran core and various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant, antimicrobial, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19NO3C_{19}H_{19}NO_3 with a molecular weight of approximately 309.4 g/mol. The unique structure features hydroxyl and methylene groups that enhance its reactivity and interaction with biological targets.

1. Antioxidant Activity

Antioxidants are crucial in protecting cells from oxidative stress. The compound has been shown to exhibit significant antioxidant properties, likely due to its ability to neutralize free radicals.

  • Mechanism : The antioxidant activity may be attributed to the presence of the hydroxyl group, which can donate hydrogen atoms to free radicals.
  • Research Findings : Studies indicate that similar chromanone derivatives demonstrate a strong capacity to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cellular environments.

2. Antimicrobial Activity

The compound displays promising antimicrobial properties against various pathogens.

  • Mechanism : The presence of heteroatoms and specific functional groups allows for enhanced interaction with microbial targets, potentially disrupting their cellular functions.
  • Case Studies : In vitro studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

3. Cytotoxic Effects

Cytotoxicity studies reveal that this compound may possess anti-cancer properties.

  • Mechanism : The cytotoxic effects are believed to arise from the compound's ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling.
  • Research Findings : Testing against various human tumor cell lines has shown that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds helps illustrate the unique biological activities of this compound.

Compound NameStructure FeaturesBiological Activity
CurcuminPhenolic structureAntioxidant
ResveratrolPolyphenolicAntioxidant
BenzofuranAromatic ringAntimicrobial

This comparison highlights the multifaceted nature of this compound, particularly its complex structure which combines multiple active moieties not commonly found together in other compounds.

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